tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
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Overview
Description
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of tert-butyl esters and pyrrolo[2,3-c]pyridine derivatives, which are subjected to cyclization reactions in the presence of catalysts and specific reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate
- 1H-Pyrrolo[2,3-c]pyridine derivatives
Uniqueness
tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate is unique due to its specific tert-butyl and hexahydro modifications, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
1286755-20-1 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (3aS,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
WWVFPVXAOTXXOG-VHSXEESVSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2CCNC2C1 |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CCN[C@@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCNC2C1 |
Origin of Product |
United States |
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